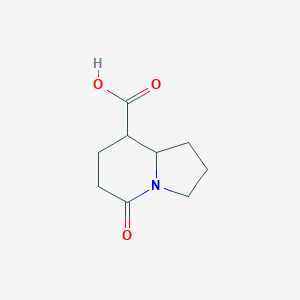

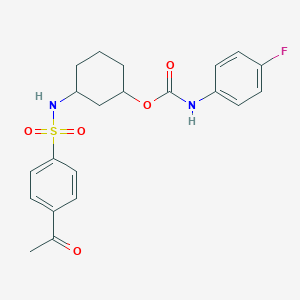

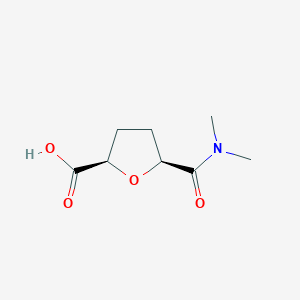

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3. It is used in various products such as washing & cleaning products, perfumes and fragrances, cosmetics and personal care products, air care products, biocides (e.g. disinfectants, pest control products) and polishes and waxes .

科学的研究の応用

Scaffold for Dipeptide β‐Turn Mimetics : A key application of a closely related compound, 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid, is its use as a scaffold in the synthesis of dipeptidomimetics. This compound, derived from β-enaminoesters of pyroglutamic acid, provides a basis for developing mimetics that can replicate the structure and function of peptides in biological systems (Millet, Houssin, Hénichart, & Rigo, 1999).

Chemical Synthesis and Reactions : The compound and its derivatives are used in various chemical synthesis and reaction studies. For example, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been converted into various esters using N-bromosuccinimide, demonstrating its versatility in chemical transformations (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Preparation of Novel Indolizinone-Based Compounds : This chemical has been used for the preparation of novel indolizinone-based compounds. For instance, a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction involving methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate led to the efficient preparation of several indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).

β-Sheet Peptidomimetics : 6-Amino-5-oxo-1,2,3,5-tetrahydro-3-indolizinecarboxylic acid, another related compound, has been designed as a novel scaffold to mimic the extended conformation of a peptide. Its effectiveness as a β-sheet mimetic has been demonstrated in the preparation of potent inhibitors for biological applications (Zhang, Schmitt, & Decicco, 2002).

Antibacterial Activities : Some derivatives of indolizine carboxylic acids, including those similar to the compound , have been synthesized and shown to possess antibacterial properties against strains like Escherichia coli and Staphylococcus aureus (Yu, 2012).

Cyclic and Bicyclic β-Amino Acids Derivatives : Derivatives of the compound have been used in the preparation of cyclic and bicyclic β-amino acids, demonstrating its utility in synthesizing structurally complex molecules (Tishkov, Reissig, & Ioffe, 2002).

作用機序

特性

IUPAC Name |

5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGIUWXFBPKTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC(=O)N2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)

![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2627777.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)

![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)